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Compound of Interest

Compound Name: Notoginsenoside Ft1

Cat. No.: B1139306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Notoginsenoside Ft1's pro-hemostatic activity

with other agents, supported by experimental data. It details the methodologies for key

experiments and visualizes the underlying signaling pathways to facilitate a comprehensive

understanding of its mechanism of action.

Notoginsenoside Ft1, a saponin isolated from Panax notoginseng, has demonstrated

significant pro-hemostatic and procoagulant effects.[1][2] Its mechanism is primarily centered

on the potentiation of platelet aggregation, distinguishing it from many other saponins found in

the same plant, which may exhibit anti-platelet activities.[1][3][4] This dual-directional regulation

of hemostasis by constituents of Panax notoginseng is a subject of ongoing research.[4]

Data Presentation
The following tables summarize the quantitative data from key studies, offering a clear

comparison of Notoginsenoside Ft1's efficacy.

Table 1: In Vitro Effects of Notoginsenoside Ft1 on Platelet Aggregation and Plasma

Coagulation
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Parameter Test System Concentration Result Reference

ADP-induced

Platelet

Aggregation

Rat Platelets 200 μM

~45% increase

compared to

control

[1]

Dose-dependent

Platelet

Aggregation

Wistar Rat

Platelets

0-250 μM (EC50

= 56.42 μM)

Dose-dependent

increase
[5]

Prothrombin

Time (PT)
Human Plasma 240 μg/mL Reduced [5]

Activated Partial

Thromboplastin

Time (aPTT)

Human Plasma 240 μg/mL Reduced [5]

Thrombin Time

(TT)
Human Plasma 240 μg/mL Reduced [5]

Prothrombin

Time (PT)
Rat Plasma 80 μg/mL Reduced [5]

Activated Partial

Thromboplastin

Time (aPTT)

Rat Plasma 80 μg/mL Reduced [5]

Thrombin Time

(TT)
Rat Plasma 80 μg/mL Reduced [5]

Table 2: In Vivo Hemostatic Effects of Notoginsenoside Ft1

Parameter Animal Model Dosage Result Reference

Tail Bleeding

Time
Rats Not specified Decreased [2]

Thrombogenesis

(Extracorporeal

Circulation)

Rats 1.25 mg·kg⁻¹, i.v.

Markedly

increased

compared to

control

[1]
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Table 3: Comparison of Notoginsenoside Ft1 with Other Hemostatic Agents

Agent
Mechanism of
Action

Key Experimental
Finding

Reference

Notoginsenoside Ft1

P2Y12 receptor

agonist-like effect,

enhances platelet

aggregation.

Potentiates ADP-

induced platelet

aggregation.[1][2]

[1]

Etamsylate

Enhances crosstalk

between platelets,

leukocytes, and the

vascular wall via P-

selectin-PSGL-1

interactions.

Not directly compared

in the same study.
[1]

Aminomethylbenzoic

acid & Tranexamic

acid

Inhibit plasminogen

activators, preventing

conversion to plasmin.

Not directly compared

in the same study.
[1]

Adrenosin

Increases resistance

of microvessels,

preventing

hemorrhage by

disrupting

permeability.

Not directly compared

in the same study.
[1]

Clopidogrel

(Antagonist)

P2Y12 receptor

inhibitor.

Attenuates the pro-

aggregatory effects of

Notoginsenoside Ft1.

[1][2]

[1]

Notoginsenoside Fc

(from the same plant)

Inhibits platelet

aggregation by

inhibiting PLCγ2.

Exhibits the opposite

effect to

Notoginsenoside Ft1.

[3][4]

[3]

Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below.

1. Platelet Aggregation Assay

Objective: To measure the extent of platelet aggregation in response to an agonist, with or

without the test compound.

Method:

Blood is drawn from subjects (e.g., Wistar rats) and anticoagulated with sodium citrate.

Platelet-rich plasma (PRP) is prepared by centrifugation.

The platelet count in the PRP is adjusted to a standardized concentration.

The PRP is placed in a cuvette in a platelet aggregometer and warmed to 37°C.

A baseline light transmittance is established.

The test compound (e.g., Notoginsenoside Ft1) is added and incubated for a specified

time.

A platelet agonist (e.g., ADP) is added to induce aggregation.

The change in light transmittance, which corresponds to the degree of platelet

aggregation, is recorded over time.[1][2]

2. Plasma Coagulation Assays (PT, aPTT, TT)

Objective: To assess the effects of a compound on the extrinsic, intrinsic, and common

pathways of the coagulation cascade.

Method:

Platelet-poor plasma is prepared from citrated blood.

The plasma is incubated with the test compound.
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For Prothrombin Time (PT), a reagent containing tissue factor and calcium is added, and

the time to clot formation is measured.

For Activated Partial Thromboplastin Time (aPTT), an activator of the intrinsic pathway and

calcium are added, and the time to clot formation is measured.

For Thrombin Time (TT), a known amount of thrombin is added, and the time to clot

formation is measured.

Measurements are performed using a blood coagulation analyzer.[1]

3. In Vivo Bleeding Time Assay (Rat Tail)

Objective: To evaluate the overall hemostatic effect of a compound in a living organism.

Method:

The test compound (e.g., Notoginsenoside Ft1) or vehicle is administered to the animal

(e.g., intravenously).

After a specified time, the distal portion of the tail is transected.

The tail is immediately immersed in saline at 37°C.

The time from transection until the cessation of bleeding for at least 30 seconds is

recorded as the bleeding time.[2]

Mandatory Visualization
Signaling Pathway of Notoginsenoside Ft1 in Platelet Aggregation
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Start: Hypothesis
Ft1 has pro-hemostatic activity

In Vitro Studies In Vivo Studies

Platelet Aggregation Assay Plasma Coagulation Assays
(PT, aPTT, TT)

Bleeding Time Assay
(Rat Tail)

Thrombogenesis Model
(Extracorporeal)

Mechanism of Action Studies

Intracellular Ca²⁺ Measurement cAMP Measurement Western Blot (p-PI3K, p-Akt) Molecular Docking

Conclusion:
Ft1 promotes hemostasis via

P2Y12-mediated platelet aggregation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3874708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3874708/
https://pubmed.ncbi.nlm.nih.gov/24117220/
https://pubmed.ncbi.nlm.nih.gov/24117220/
https://pdfs.semanticscholar.org/e869/088c92ec3d114be90e9e42db47dcb15ce903.pdf
https://www.researchgate.net/figure/Mechanism-of-Fc-inhibits-platelet-aggregation-Thrombin-collagen-and-ADP-activate-PLCg2_fig7_328764353
https://www.medchemexpress.com/Notoginsenoside-Ft1.html
https://www.benchchem.com/product/b1139306#independent-validation-of-notoginsenoside-ft1-s-pro-hemostatic-activity
https://www.benchchem.com/product/b1139306#independent-validation-of-notoginsenoside-ft1-s-pro-hemostatic-activity
https://www.benchchem.com/product/b1139306#independent-validation-of-notoginsenoside-ft1-s-pro-hemostatic-activity
https://www.benchchem.com/product/b1139306#independent-validation-of-notoginsenoside-ft1-s-pro-hemostatic-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139306?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

